molecular formula C9H15NO B13255114 1-(Piperidin-3-YL)but-3-EN-1-one

1-(Piperidin-3-YL)but-3-EN-1-one

Cat. No.: B13255114
M. Wt: 153.22 g/mol
InChI Key: OKWIHLFHIFLPBI-UHFFFAOYSA-N
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Description

1-(Piperidin-3-YL)but-3-EN-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-YL)but-3-EN-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with but-3-en-1-one under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-YL)but-3-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-3-YL)but-3-EN-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-piperidin-3-ylbut-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2,8,10H,1,3-7H2

InChI Key

OKWIHLFHIFLPBI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCCNC1

Origin of Product

United States

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